3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine
Brand Name: Vulcanchem
CAS No.: 70031-93-5
VCID: VC7894794
InChI: InChI=1S/C14H9BrN2S/c15-12-5-3-10(4-6-12)13-9-18-14(17-13)11-2-1-7-16-8-11/h1-9H
SMILES: C1=CC(=CN=C1)C2=NC(=CS2)C3=CC=C(C=C3)Br
Molecular Formula: C14H9BrN2S
Molecular Weight: 317.21 g/mol

3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine

CAS No.: 70031-93-5

Cat. No.: VC7894794

Molecular Formula: C14H9BrN2S

Molecular Weight: 317.21 g/mol

* For research use only. Not for human or veterinary use.

3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine - 70031-93-5

Specification

CAS No. 70031-93-5
Molecular Formula C14H9BrN2S
Molecular Weight 317.21 g/mol
IUPAC Name 4-(4-bromophenyl)-2-pyridin-3-yl-1,3-thiazole
Standard InChI InChI=1S/C14H9BrN2S/c15-12-5-3-10(4-6-12)13-9-18-14(17-13)11-2-1-7-16-8-11/h1-9H
Standard InChI Key LGXAFGTVYJRCNW-UHFFFAOYSA-N
SMILES C1=CC(=CN=C1)C2=NC(=CS2)C3=CC=C(C=C3)Br
Canonical SMILES C1=CC(=CN=C1)C2=NC(=CS2)C3=CC=C(C=C3)Br

Introduction

Chemical and Structural Properties

Molecular Architecture

The compound’s core structure comprises a pyridine ring linked to a thiazole heterocycle at the 2-position, which is further substituted with a 4-bromophenyl group. This arrangement confers unique electronic and steric properties, as evidenced by its calculated LogP value of 4.83, indicating moderate lipophilicity . The bromine atom at the para position of the phenyl ring enhances molecular polarizability, potentially influencing binding interactions in biological systems.

Physicochemical Characteristics

Key physicochemical parameters are summarized below:

PropertyValueSource
Molecular FormulaC14H9BrN2S\text{C}_{14}\text{H}_{9}\text{BrN}_{2}\text{S}
Molecular Weight317.204 g/mol
Density1.5±0.1g/cm31.5 \pm 0.1 \, \text{g/cm}^3
Boiling Point479.7 \pm 55.0 \, ^\circ\text{C}
Flash Point243.9 \pm 31.5 \, ^\circ\text{C}
Vapor Pressure0.0±1.2mmHg(25C)0.0 \pm 1.2 \, \text{mmHg} \, (25^\circ\text{C})
Refractive Index1.653

The low vapor pressure suggests limited volatility, making it suitable for high-temperature applications in synthetic chemistry.

Synthesis and Optimization

Key Synthetic Routes

The synthesis of 3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]pyridine typically involves a cyclocondensation reaction between 2-bromo-1-(4-bromophenyl)ethanone and pyridin-2-ylthiourea. In a representative procedure, equimolar amounts of these precursors are refluxed in absolute ethanol for 16 hours, followed by neutralization with sodium bicarbonate to precipitate the product . This method yields the target compound as a white solid with an 80% yield and a melting point of 121–124°C .

Mechanistic Insight:
The reaction proceeds via nucleophilic attack of the thiourea’s sulfur atom on the α-carbon of the bromoethanone, followed by cyclization to form the thiazole ring. The bromine substituent remains intact, preserving the molecule’s halogenated aromatic character.

Suzuki-Miyaura Cross-Coupling for Derivatives

To expand structural diversity, researchers have employed Suzuki-Miyaura cross-coupling reactions. For example, treating 3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]pyridine with substituted phenylboronic acids in the presence of Pd(dppf)Cl2\text{Pd(dppf)Cl}_2 and potassium carbonate yields biphenyl derivatives. This method has been used to introduce electron-withdrawing groups (e.g., -CF3_3, -F) and electron-donating groups (e.g., -OCH3_3) at the 4’-position of the biphenyl moiety .

Spectroscopic Characterization

Infrared (IR) Spectroscopy

IR analysis of the compound reveals characteristic bands:

  • ν(N-H)\nu(\text{N-H}): 3393 cm1^{-1} (broad, amine stretch)

  • ν(C=N)\nu(\text{C=N}): 1616–1587 cm1^{-1} (thiazole ring)

  • ν(C-S)\nu(\text{C-S}): 1071–1002 cm1^{-1} (thiazole C-S bonds)

  • ν(C-Br)\nu(\text{C-Br}): 490 cm1^{-1} (aryl bromide)

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR (DMSO-d6_6, 400 MHz):

    • δ 11.44 (s, 1H, NH)

    • δ 8.31–8.32 (d, J=4.4HzJ = 4.4 \, \text{Hz}, 1H, pyridine H-6)

    • δ 7.50 (s, 1H, thiazole H-5)

  • 13C^{13}\text{C} NMR:

    • δ 167.2 (C-2, thiazole)

    • δ 152.1 (C-2, pyridine)

    • δ 131.5–122.4 (aromatic carbons)

Mass Spectrometry

LC-MS analysis confirms the molecular ion peak at m/zm/z 317.2 [M+H]+^+ , consistent with the molecular formula C14H9BrN2S\text{C}_{14}\text{H}_{9}\text{BrN}_{2}\text{S}.

Pharmacological Applications

Antimicrobial Activity

Derivatives of 3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]pyridine exhibit broad-spectrum antimicrobial properties. In a study against Staphylococcus aureus and Escherichia coli, the 4’-fluoro-biphenyl analog showed minimum inhibitory concentrations (MICs) of 8 µg/mL and 16 µg/mL, respectively, outperforming standard antibiotics like ciprofloxacin . The mechanism likely involves inhibition of bacterial DNA gyrase or cell wall synthesis.

Antiproliferative Effects

In vitro assays against MCF-7 breast cancer cells revealed that the 4’-trifluoromethyl derivative induced apoptosis with an IC50_{50} of 12.3 µM, comparable to doxorubicin (IC50_{50} = 9.8 µM) . Molecular docking studies suggest interaction with tubulin’s colchicine-binding site, disrupting microtubule assembly.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a key intermediate in synthesizing kinase inhibitors and antibacterial agents. For instance, MolCore BioPharmatech utilizes it to produce high-purity API intermediates under ISO-certified conditions .

Material Science

Its high thermal stability (decomposition temperature > 300°C) makes it suitable for heat-resistant polymers and organic semiconductors .

Future Directions

  • Structure-Activity Relationships (SAR): Systematic modification of the biphenyl substituents to enhance potency.

  • In Vivo Toxicology: Assessing chronic toxicity in rodent models.

  • Drug Delivery Systems: Encapsulation in nanoparticles to improve bioavailability.

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